
4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with two 4-fluorophenyl groups at positions 4 and 5 and a thiol (-SH) group at position 2. Its molecular formula is C₁₄H₉F₂N₃S, with a molecular weight of 289.30 g/mol and a density of 1.39 g/cm³ . The compound’s structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity .
The thiol group enhances reactivity, enabling S-alkylation or oxidation to form disulfide bonds, which are critical for interactions with biological targets like tyrosinase or microbial enzymes . Its fluorinated aromatic rings improve lipophilicity and metabolic stability, factors that influence pharmacokinetics .
Properties
CAS No. |
54543-38-3 |
---|---|
Molecular Formula |
C14H9F2N3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
3,4-bis(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9F2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20) |
InChI Key |
ATGAVTDHMVBXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization via Thiosemicarbazide Intermediates
A widely adopted method involves the formation of thiosemicarbazide intermediates, followed by cyclization to construct the triazole-thiol scaffold. This approach leverages the reactivity of hydrazides with isothiocyanates.
Key Steps
-
Synthesis of 4-Fluorophenyl Hydrazide
-
Thiosemicarbazide Formation
-
Cyclization to Triazole-Thiol
Step | Reagents/Conditions | Yield | Purity (TLC) |
---|---|---|---|
1 | 4-Fluorobenzoic acid + Hydrazine hydrate, EtOH, reflux | 85–90% | Single spot (toluene/acetone 8:2) |
2 | 4-Fluorophenyl isothiocyanate, EtOH, reflux | 80–85% | Single spot (toluene/acetone 8:2) |
3 | 2 N NaOH, EtOH, reflux | 70–75% | Single spot (toluene/acetone 8:2) |
Spectral Characterization
Bis-Hydrazide Route for Bis-Substitution
For regioselective introduction of both 4-fluorophenyl groups, bis-hydrazide intermediates are employed. This method is adapted from protocols for bis-heterocyclic compounds.
Procedure
-
Synthesis of Bis-Hydrazide
-
Starting Material : Terephthaloyl chloride (1,4-benzenedicarbonyl chloride).
-
Reaction : Treatment with excess hydrazine hydrate in ethanol under reflux yields 1,4-bis(carbohydrazide)benzene.
-
Modification : Replace benzene with 4-fluorophenyl groups via Suzuki coupling or direct substitution.
-
-
Reaction with Isothiocyanate
-
Reagent : 4-Fluorophenyl isothiocyanate.
-
Conditions : Reflux in ethanol for 7 hours.
-
Product : Bis-thiosemicarbazide derivative.
-
-
Cyclization
-
Acid/Base : Concentrated H₂SO₄ (acidic) or NaOH (basic).
-
Product : Bis-triazole-thiol or thiadiazole derivatives.
-
Advantages
-
Enables simultaneous introduction of both 4-fluorophenyl groups.
Alternative Methods
Schiff Base Cyclization
A two-step process involving Schiff base formation and subsequent cyclization with thioglycolic acid has been employed for related triazole-thiol derivatives.
Steps
-
Schiff Base Synthesis
-
Reactants : 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol + Aldehydes.
-
Conditions : Ethanol, room temperature.
-
-
Cyclization with Thioglycolic Acid
-
Reagent : Thioglycolic acid.
-
Conditions : Reflux in ethanol.
-
Product : Thiazolidenone-fused triazole-thiol derivatives.
-
Compound | Aldehyde Used | Yield | Antimicrobial Activity |
---|---|---|---|
4a | Benzaldehyde | 65% | Moderate (against S. aureus) |
4b | 4-Nitrobenzaldehyde | 60% | High (against E. coli) |
Suzuki Coupling for Functionalization
For late-stage introduction of 4-fluorophenyl groups, palladium-catalyzed cross-coupling reactions can be utilized. This method is less commonly reported but offers flexibility.
Procedure
-
Triazole Core Synthesis
-
Method : Cyclization of hydrazide-isothiocyanate adducts.
-
-
Borylation
-
Catalyst : Pd(OAc)₂.
-
Reagent : 4-Fluorophenylboronic acid.
-
-
Coupling
-
Conditions : DMF, K₂CO₃, 80°C.
-
Critical Reaction Parameters
Role of Solvents and Bases
Purification Techniques
-
Recrystallization : Ethanol or DMF/water mixtures.
-
Chromatography : Silica gel columns for intermediate purification.
Challenges and Solutions
Regioselectivity
The bis(4-fluorophenyl) substitution pattern requires precise control. Using symmetrical bis-hydrazides or excess 4-fluorophenyl reagents minimizes positional isomerism.
Thiol Group Stability
The SH group is prone to oxidation. Anhydrous conditions and inert atmospheres during cyclization mitigate this.
Comparative Analysis of Methods
Method | Advantages | Limitations |
---|---|---|
Thiosemicarbazide | High yield, clear mechanism | Requires pure intermediates |
Bis-hydrazide | Simultaneous substitution | Complex purification |
Schiff base | Diverse functionalization | Lower yields for triazoles |
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst or a strong electrophile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the fluorophenyl rings .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has highlighted the compound's significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds exhibit promising activity against various bacterial strains and fungi. Specifically, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed effective inhibition against bacteria and yeast-like fungi . The presence of the thiol group is believed to enhance the antimicrobial efficacy by interacting with microbial enzymes.
Case Study: Synthesis and Testing of Derivatives
A synthesis process involving the reaction of benzoic acid hydrazide with carbon disulfide led to the creation of several triazole derivatives. These compounds were characterized using techniques such as FTIR and NMR spectroscopy to confirm their structures. In susceptibility tests, certain derivatives exhibited notable antimicrobial activity, indicating their potential as therapeutic agents .
Agricultural Applications
The compound's fungicidal properties make it a candidate for agricultural applications. Research into sulfur-containing triazoles has shown that they can act as effective fungicides in crop protection. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways critical to fungal growth .
Pharmaceutical Applications
The pharmacological profile of 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol suggests potential uses in treating various diseases:
- Antifungal Agents : Its structural similarity to existing antifungals indicates that it may be developed into new treatments for resistant fungal infections.
- Antiviral Properties : Some studies have indicated that triazole derivatives possess antiviral activities, although specific research on this compound is limited .
Comparative Analysis of Triazole Derivatives
Compound Name | Antimicrobial Activity | Antifungal Activity | Potential Applications |
---|---|---|---|
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | High | Moderate | Antimicrobial therapy |
This compound | High | High | Agricultural fungicide, pharmaceutical |
Other Triazole Derivatives | Variable | Low to Moderate | Various therapeutic uses |
Mechanism of Action
The mechanism of action of 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, further modulating their function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Tyrosinase Inhibitory Activity
Tyrosinase inhibition is a key therapeutic target for hyperpigmentation disorders. 4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol demonstrates potent activity, as shown in derivatives like 2-(4,5-bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide , which exhibits an IC₅₀ of 0.124 ± 0.077 µM . This efficacy surpasses analogs such as 2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide (IC₅₀ = 0.219 ± 0.081 µM), highlighting the importance of dual fluorophenyl substitution for enhanced binding .
Table 1: Tyrosinase Inhibition Data of Selected Triazole Derivatives
Compound | IC₅₀ (µM) | Key Structural Features |
---|---|---|
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide | 0.124 ± 0.077 | Dual 4-fluorophenyl groups |
2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide | 0.219 ± 0.081 | Single 4-fluorophenyl, single phenyl group |
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide | No data | Bromophenyl substitution on acetamide |
Antimicrobial and Antifungal Activity
Triazole-thiol derivatives are known for broad-spectrum antimicrobial properties. For example, N-(4-Bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (compound 9f) exhibits a melting point of 247.9°C and distinct NMR signals (¹H: 7.58–7.40 ppm; ¹³C: 166.1 ppm), suggesting stability and structural rigidity conducive to microbial membrane disruption .
Photostabilization Properties
Bis-triazole derivatives, such as bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol), demonstrate photostabilizing effects on polystyrene (PS) films .
Biological Activity
4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 54543-38-3) is a member of the triazole family known for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.
The chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C14H9F2N3S |
Molecular Weight | 289.303 g/mol |
Density | 1.39 g/cm³ |
Boiling Point | 377.8 °C at 760 mmHg |
Flash Point | 182.3 °C |
Synthesis
The synthesis of this compound typically involves the reaction of substituted isothiocyanates with hydrazides through base-catalyzed intramolecular dehydrative cyclization. This method has been widely adopted due to its efficiency and yield in producing various triazole derivatives .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies indicate that this compound exhibits significant antibacterial and antifungal activities. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve inhibition of fungal cytochrome P450 enzymes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In particular, it has demonstrated cytotoxic effects against various cancer cell lines including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate that the compound induces apoptosis in these cells through the activation of caspase pathways .
Table: Cytotoxicity Results Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
Human Melanoma (IGR39) | 15.2 |
Triple-Negative Breast Cancer | 12.8 |
Pancreatic Carcinoma (Panc-1) | 18.5 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin biosynthesis. This inhibition suggests potential use in treating inflammatory conditions .
Case Studies
A notable study involved the synthesis of various derivatives of triazole compounds where this compound was evaluated for its biological activities alongside its analogs. The results indicated that modifications in the substituents significantly affected the biological profiles of these compounds .
Q & A
Basic Research Question: What are the common synthetic routes for 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The compound is typically synthesized via cyclocondensation or alkylation reactions. A standard approach involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Advanced methods include microwave-assisted synthesis, which reduces reaction time and improves yield by optimizing parameters like temperature (120–150°C) and irradiation power (300–600 W) .
Basic Research Question: How is the compound characterized structurally?
Methodological Answer:
Structural characterization employs:
- Elemental analysis (CHNS) for purity verification.
- FTIR spectroscopy to confirm functional groups (e.g., N–H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹).
- ¹H/¹³C NMR for substituent identification (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- UV-Vis spectroscopy to study electronic transitions (λmax ~260–280 nm for triazole-thiol systems) .
Advanced Research Question: How do structural modifications (e.g., substituent addition) affect biological activity?
Methodological Answer:
Substituents significantly modulate bioactivity. For example:
- Adding a 4-fluorobenzylidene radical reduces antiradical activity by ~15% (DPPH assay at 1 × 10⁻³ M), likely due to steric hindrance .
- Hydroxybenzylidene derivatives enhance metal chelation, improving antimicrobial properties.
To resolve contradictions in structure-activity data, use density functional theory (DFT) to model electronic effects and molecular docking to assess target binding .
Advanced Research Question: What strategies optimize the compound’s coordination chemistry with transition metals?
Methodological Answer:
The triazole-thiol moiety acts as a polydentate ligand. Key strategies:
- Solvent selection : Use alcoholic media (e.g., ethanol) for Ni(II), Cu(II), and Zn(II) complexes to enhance solubility .
- Stoichiometric control : Maintain a 1:2 (metal:ligand) ratio to prevent oligomerization.
- Spectroscopic validation : UV-Vis and cyclic voltammetry confirm metal-ligand charge transfer (MLCT) bands and redox behavior .
Advanced Research Question: How can reaction conditions be optimized for microwave-assisted synthesis?
Methodological Answer:
Microwave synthesis parameters:
- Time : 20–40 minutes (vs. 4–6 hours for conventional reflux).
- Temperature : 120–150°C for efficient cyclization.
- Power : 300–600 W to prevent decomposition.
Validate reaction completion via GC-MS (Agilent 7890B) and monitor purity with HPLC (>95% purity threshold) .
Advanced Research Question: How are analytical challenges (e.g., purity, stability) addressed?
Methodological Answer:
- Purity : Use HPLC-DAD (C18 column, acetonitrile/water mobile phase) with a detection limit of 0.1 µg/mL.
- Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) and track degradation via LC-MS/MS .
Advanced Research Question: What mechanistic insights exist for its antiradical activity?
Methodological Answer:
The compound scavenges radicals via hydrogen atom transfer (HAT) or single electron transfer (SET) , quantified using:
- DPPH assay : Measure absorbance decay at 517 nm (IC50 ~1 × 10⁻⁴ M) .
- ESR spectroscopy : Detect radical adducts (e.g., DMPO spin traps).
Cross-Disciplinary Research Question: How is the compound applied in materials science or agrochemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.